molecular formula C17H18N2O B6129831 5,6-dimethyl-2-[(3-methylphenoxy)methyl]-1H-benzimidazole

5,6-dimethyl-2-[(3-methylphenoxy)methyl]-1H-benzimidazole

Cat. No. B6129831
M. Wt: 266.34 g/mol
InChI Key: WPHWXMJPZPDDCM-UHFFFAOYSA-N
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Description

The compound “5,6-dimethyl-2-[(3-methylphenoxy)methyl]-1H-benzimidazole” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds with a fused benzene and imidazole ring structure. This compound has additional methyl groups at the 5th and 6th positions of the benzimidazole ring and a 3-methylphenoxy group attached to the 2nd position of the benzimidazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzimidazole ring, which is a fused ring structure containing a benzene ring and an imidazole ring. The additional methyl groups and the 3-methylphenoxy group would contribute to the overall complexity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, properties such as solubility, melting point, boiling point, and stability would be influenced by the presence of the benzimidazole ring and the additional functional groups .

Scientific Research Applications

Mechanism of Action

Target of Action

5,6-Dimethyl-2-[(3-methylphenoxy)methyl]-1H-benzimidazole is a complex organic compound It’s known that benzimidazole derivatives often interact with various enzymes and receptors in the body, influencing cellular processes .

Mode of Action

Benzimidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or intermolecular forces . The presence of the methylphenoxy group could influence the compound’s interaction with its targets, potentially enhancing its binding affinity or altering its effect.

Biochemical Pathways

Benzimidazole derivatives are known to influence a variety of biochemical pathways, often related to cellular metabolism, signal transduction, and gene expression .

Pharmacokinetics

The compound’s solubility in ethanol suggests that it may be well-absorbed in the body. Its molecular properties, such as a predicted XlogP value of 4 , suggest that it may have good bioavailability and could distribute well in the body.

Result of Action

Given its structural similarity to other benzimidazole derivatives, it may influence cellular processes such as metabolism, signal transduction, and gene expression .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The compound’s storage recommendation suggests that it should be kept in a cool, dry place , indicating that high temperatures or moisture could affect its stability.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its reactivity. Without specific data, it’s difficult to provide accurate information on the safety and hazards of this compound .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, investigating its reactivity, and studying its potential biological activity. This could provide valuable information on the potential applications of this compound in various fields .

properties

IUPAC Name

5,6-dimethyl-2-[(3-methylphenoxy)methyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-11-5-4-6-14(7-11)20-10-17-18-15-8-12(2)13(3)9-16(15)19-17/h4-9H,10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHWXMJPZPDDCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NC3=C(N2)C=C(C(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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